
1-(2,6-dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2,6-dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine” is a complex organic molecule that contains a pyrimidine ring and a pyrazole ring. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of the pyrimidine and pyrazole rings, along with the various substituents attached to these rings. The exact structure would depend on the positions of these substituents on the rings .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. In general, pyrimidine and pyrazole rings can participate in a variety of chemical reactions, including substitutions, additions, and ring-opening reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the pyrimidine and pyrazole rings would likely make the compound aromatic and potentially capable of participating in π-π stacking interactions .
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Heterocyclic Compound Synthesis : The synthesis of pyrimidine-linked pyrazole heterocyclic compounds through microwave irradiative cyclocondensation has been studied. These compounds exhibit significant insecticidal and antibacterial potential, highlighting the importance of structural modifications for biological activity (Deohate & Palaspagar, 2020).
- Antimicrobial and Anticancer Properties : New cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines were synthesized to evaluate their antimicrobial activity, demonstrating pronounced antimicrobial properties. The structure–activity relationship study revealed the critical role of the 3,5-dimethyl-1H-pyrazol-1-yl moiety for activity manifestation (Sirakanyan et al., 2021).
- Antitumor, Antifungal, and Antibacterial Activity : Pyrazole derivatives were synthesized and characterized, with their biological activities against breast cancer and microbes confirmed, indicating the potential of such compounds for developing new pharmacophores (Titi et al., 2020).
Chemical Synthesis and Characterization
- Novel Compound Synthesis : A study on the four-step synthesis of novel (S)-1-(heteroaryl)ethan-1-amines from (S)-Boc-alanine elaborated on the cyclization processes to yield diverse pyrimidine and pyrazole derivatives, elucidating their structural elucidation through NMR (Svete et al., 2015).
- Antifungal Effects : The antifungal effect of some 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine derivatives on fungi like Aspergillus terreus and Aspergillus niger was investigated, highlighting the potential of these compounds as antifungal agents (Jafar et al., 2017).
Catalysis and Chemical Reactions
- Catalyzed Synthesis of Pyridine-Pyrimidines : Efficient synthesis of 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones through a three-component reaction catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica under microwave irradiation was reported. This method showcases the reusability of the catalyst and highlights the synthetic versatility of pyrazole derivatives (Rahmani et al., 2018).
Orientations Futures
Mécanisme D'action
Target of Action
Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . These compounds typically target essential enzymes or proteins in the parasites causing these diseases.
Mode of Action
It’s known that similar pyrazole derivatives interact with their targets, causing changes that inhibit the growth and proliferation of the parasites .
Biochemical Pathways
Similar pyrazole derivatives have been found to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism . This inhibition can disrupt the normal functioning of the parasites, leading to their death.
Pharmacokinetics
It’s known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and effectiveness .
Result of Action
Similar pyrazole derivatives have shown to suppress the growth of parasites, leading to their death .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of a drug .
Propriétés
IUPAC Name |
2-(2,6-dimethylpyrimidin-4-yl)-5-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-6-5-10(13-8(3)12-6)15-9(11)4-7(2)14-15/h4-5H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPSRLKEWQZEBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2C(=CC(=N2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

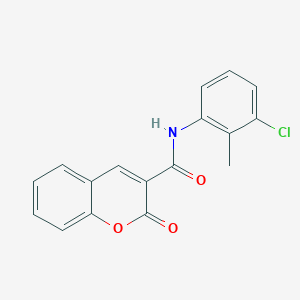
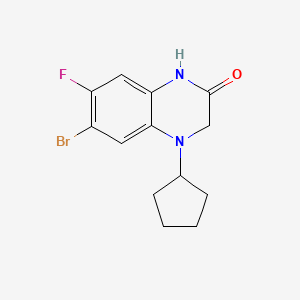
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2887092.png)

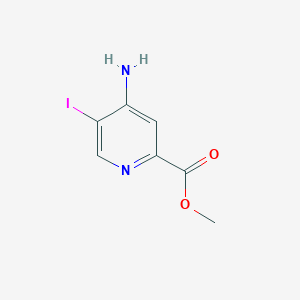
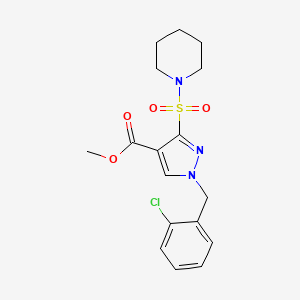
![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B2887100.png)
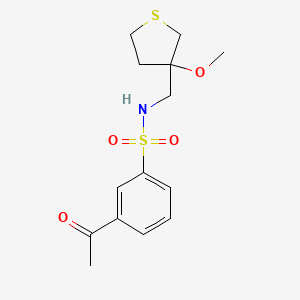
![1-(2-methoxyphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2887102.png)
![Oxiran-2-yl-[2-[4-(trifluoromethyl)phenyl]azepan-1-yl]methanone](/img/structure/B2887104.png)
![N-[cyano(2-methylphenyl)methyl]-3-(2-oxopyrrolidin-1-yl)propanamide](/img/structure/B2887105.png)
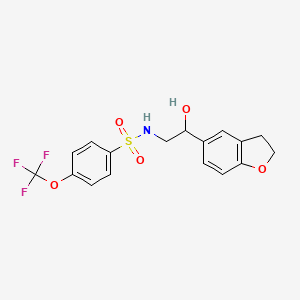
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamide](/img/structure/B2887109.png)
![3,4-dimethoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2887111.png)